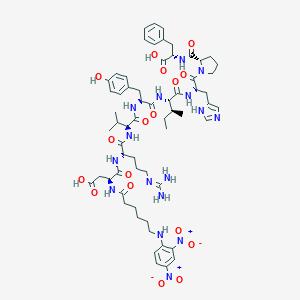
Seryl-lysyl-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seryl-lysyl-aspartic acid (SKDA) is a tripeptide consisting of serine, lysine, and aspartic acid. It is a naturally occurring peptide found in extracellular matrix proteins and has been extensively studied for its role in cell adhesion and signaling. In recent years, SKDA has gained attention for its potential applications in scientific research, particularly in the fields of tissue engineering and regenerative medicine.
Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Enzymatic Functions
Seryl-lysyl-aspartic acid is studied in the context of amino-acyl tRNA synthetases. For instance, lysyl-tRNA synthetase, which shows homology with aspartyl-tRNA synthetase, has been explored in its crystal structure to understand its role in catalyzing the attachment of amino acids to tRNA. This research is significant in understanding the molecular basis of protein synthesis and has implications in genetics and cellular biology (Onesti, Miller, & Brick, 1995).
2. Biochemical Studies
Biochemical studies, such as the investigation of lysyl hydroxylase, an enzyme catalyzing the formation of hydroxylysine in collagens, are pivotal. Such studies often involve mutation analysis, like converting histidines and aspartates to other amino acids, to understand the enzyme's function and its interaction with metal ions like Fe. This research aids in comprehending enzyme mechanisms and has applications in biochemistry and medicine (Pirskanen et al., 1996).
3. Biological Mineralization Studies
Research on the spontaneous precipitation of CaCO3 polymorphs in the presence of amino acids, including seryl-lysyl-aspartic acid, contributes to our understanding of biomineralization processes. This is relevant in geology and materials science, as it provides insights into how organic molecules influence mineral formation (Štajner et al., 2018).
4. Evolutionary and Functional Analysis
Investigating the evolutionary relationships and functional aspects of class 2 aminoacyl-tRNA synthetases, which include enzymes for various amino acids such as seryl-lysyl-aspartic acid, is crucial in evolutionary biology and molecular genetics. These studies provide insights into the evolution of protein synthesis mechanisms (Cusack, Hartlein, & Leberman, 1991).
5. Role in Catalysis and Enzyme Mechanisms
Research into the catalytic role of active site aspartic acid in enzymes like serine proteases, where aspartic acid is part of the catalytic triad, is significant in understanding enzyme kinetics and mechanisms. This has implications in enzymology and pharmaceutical sciences (Craik et al., 1987).
Eigenschaften
CAS-Nummer |
111245-28-4 |
|---|---|
Produktname |
Seryl-lysyl-aspartic acid |
Molekularformel |
C13H24N4O7 |
Molekulargewicht |
348.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
PPNPDKGQRFSCAC-CIUDSAMLSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Sequenz |
SKD |
Synonyme |
Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)








![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)


